![molecular formula C20H23N5O2 B2856692 2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2380043-65-0](/img/structure/B2856692.png)
2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C20H23N5O2 and its molecular weight is 365.437. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
2−(3−{[(5−methylpyrimidin−2−yl)oxy]methyl}piperidin−1−yl)−5H,7H,8H−pyrano[4,3−b]pyridine−3−carbonitrile2-(3-\{[(5-methylpyrimidin-2-yl)oxy]methyl\}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile2−(3−{[(5−methylpyrimidin−2−yl)oxy]methyl}piperidin−1−yl)−5H,7H,8H−pyrano[4,3−b]pyridine−3−carbonitrile
, also known as2−[3−[(5−Methylpyrimidin−2−yl)oxymethyl]piperidin−1−yl]−7,8−dihydro−5H−pyrano[4,3−b]pyridine−3−carbonitrile2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile2−[3−[(5−Methylpyrimidin−2−yl)oxymethyl]piperidin−1−yl]−7,8−dihydro−5H−pyrano[4,3−b]pyridine−3−carbonitrile
, has a structure that suggests it could have various scientific research applications. Below is a comprehensive analysis focusing on six unique applications:Antiviral Activity
Indole derivatives, which share structural similarities with the compound , have been reported to possess antiviral activities . Specifically, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus. Given the structural complexity and potential for interaction with biological molecules, our compound may also be explored for its antiviral properties.
Anti-inflammatory Activity
Compounds with a piperidine moiety, which is present in our compound, have been associated with anti-inflammatory activities . This suggests that the compound could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like arthritis or inflammatory bowel disease.
Anticancer Properties
The indole scaffold, which is part of the broader family of structures that our compound belongs to, has been found in many synthetic drug molecules with anticancer activities . Research into similar compounds has revealed potential in targeting various cancer pathways, indicating that our compound could be a candidate for anticancer drug development.
Antimicrobial Effects
Indole derivatives are known to exhibit antimicrobial properties, including activity against bacteria and fungi . This opens up the possibility of using our compound as a basis for developing new antimicrobial agents that could help combat antibiotic-resistant strains of bacteria.
Antitubercular Activity
Compounds derived from pyridine and indole have been investigated for their antitubercular activity . The structural features of our compound suggest that it could be effective against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
Bromodomain Inhibition
Bromodomains are involved in recognizing acetylated lysines within histones and transcription factors, and their inhibition is a therapeutic target for diseases like cancer and inflammation. A structurally related compound has been shown to inhibit the BET bromodomain , suggesting that our compound could be explored for similar epigenetic interventions.
properties
IUPAC Name |
2-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-14-9-22-20(23-10-14)27-12-15-3-2-5-25(11-15)19-16(8-21)7-17-13-26-6-4-18(17)24-19/h7,9-10,15H,2-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHYQCCOIBWFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OCC2CCCN(C2)C3=C(C=C4COCCC4=N3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


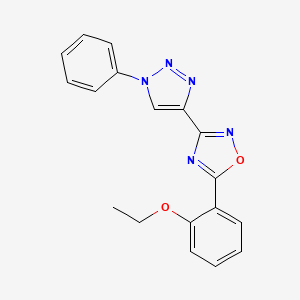
![2,6-dichloro-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropyl]pyridine-3-sulfonamide](/img/structure/B2856614.png)
![2-{[(4-Bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2856615.png)
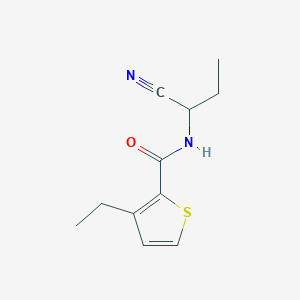
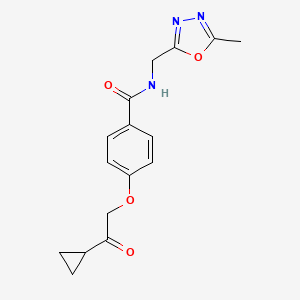
![N-Ethyl-N-[(3-methylfuran-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2856619.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-fluorophenyl)sulfonyl)acetamide hydrochloride](/img/structure/B2856620.png)
![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl 2-thiophenecarboxylate](/img/structure/B2856623.png)
![2-(2-fluorophenyl)-3-(2-methoxyethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2856625.png)
![3-(2-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,3-thiazol-4-yl)-2H-chromen-2-one](/img/structure/B2856629.png)
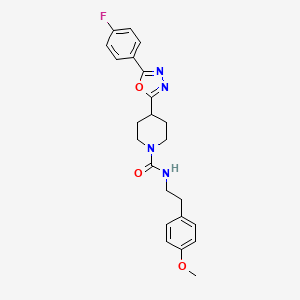
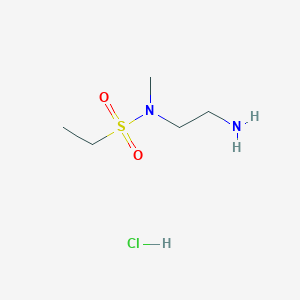
![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/no-structure.png)